tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoethylamino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12-7-6-11-5-4-10/h11H,4-7,10H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGYFNJIMVFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394379 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193206-49-4 | |
| Record name | N1-Boc-diethylenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-Boc-2,2'-iminodiethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
N1-Boc-diethylenetriamine, also known as tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate or N1-Boc-2,2’-iminodiethylamine, is a triamine. It is primarily used as a linker in the synthesis of nucleotides and nucleobases. The primary targets of this compound are unactivated carbamates and ureas.
Mode of Action
N1-Boc-diethylenetriamine interacts with its targets through a chemoselective direct cleavage. The compound’s mode of action results in the cleavage of unactivated carbamates and ureas.
Biochemical Pathways
The biochemical pathways affected by N1-Boc-diethylenetriamine involve the synthesis of nucleotides and nucleobases. The compound serves as a building block in these pathways, facilitating the formation of complex structures. The downstream effects of these pathways include the production of nucleotides such as adenosine triphosphate (ATP).
Pharmacokinetics
The compound’s molecular weight (20328 g/mol) and structure may influence its bioavailability and pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
N1-Boc-diethylenetriamine has resonance energy transfer interactions with naphthalimide, hydrogen bonding interactions with adenosine, and fluorescence emission from the naphthalimide group. This suggests that N1-Boc-diethylenetriamine can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that N1-Boc-diethylenetriamine can be used to synthesize ATP, which is a crucial molecule in cellular metabolism and signaling pathways. Therefore, N1-Boc-diethylenetriamine may indirectly influence cell function by affecting ATP levels.
Molecular Mechanism
Its ability to interact with adenosine and naphthalimide suggests that it may bind to biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
Given its role in ATP synthesis, it is likely that its effects on cellular function may change over time, depending on the stability and degradation of the compound.
Metabolic Pathways
N1-Boc-diethylenetriamine is involved in the synthesis of ATP, suggesting that it may interact with enzymes and cofactors in metabolic pathways related to ATP production.
Transport and Distribution
Given its role in ATP synthesis, it may be transported to sites where ATP production occurs.
Subcellular Localization
Given its role in ATP synthesis, it may be localized to mitochondria, where ATP production primarily occurs.
Biological Activity
Tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate, also known as tert-butyl 2-aminoethylcarbamate, is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group and an aminoethyl moiety, which may contribute to its pharmacological properties.
- Chemical Formula : C₇H₁₆N₂O₂
- Molecular Weight : 160.21 g/mol
- CAS Number : 57260-73-8
Antimicrobial Activity
Research indicates that derivatives of carbamate compounds, including tert-butyl (2-aminoethyl)carbamate, exhibit significant antimicrobial properties. In studies involving various bacterial strains, these compounds demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, showcasing their potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of tert-butyl (2-aminoethyl)carbamate has been explored in vitro with various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in MCF-7 breast cancer cells by disrupting the cell cycle and increasing lactate dehydrogenase (LDH) levels, which indicates cell membrane damage and cytotoxicity. The IC50 value for growth inhibition in these cells was reported to be approximately 225 µM .
Anti-inflammatory Effects
In animal models, compounds similar to tert-butyl (2-aminoethyl)carbamate have demonstrated anti-inflammatory effects. These effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses. For instance, the administration of related carbamate derivatives resulted in reduced edema and inflammation in models of acute injury .
Synthesis and Characterization
A detailed study conducted by Şen et al. synthesized tert-butyl (2-aminoethyl)carbamate via the reaction of ethylenediamine with di-tert-butyl dicarbonate. The resulting compound was characterized using various spectroscopic methods, including FT-IR and NMR spectroscopy, confirming its structural integrity and purity .
In Vivo Studies
In vivo studies have further established the pharmacokinetic profile of tert-butyl (2-aminoethyl)carbamate. Following administration in animal models, the compound exhibited favorable bioavailability and a half-life conducive to therapeutic applications. For example, a study noted that after subcutaneous administration, the compound maintained a bioavailability of approximately 74% in NMRI mice .
Data Table: Summary of Biological Activities
Scientific Research Applications
Drug Development
One of the primary applications of tert-butyl (2-((2-aminoethyl)amino)ethyl)carbamate is in drug development . The compound serves as a building block for various pharmaceutical agents due to its ability to modify the pharmacokinetic properties of drugs. Its structure allows for the incorporation into peptide chains or as part of prodrugs, enhancing solubility and bioavailability.
Bioconjugation
The compound is utilized in bioconjugation techniques , particularly in the PEGylation of proteins and peptides. PEGylation improves the therapeutic efficacy and half-life of biologics by reducing immunogenicity and enhancing solubility . The presence of amino groups allows for easy conjugation to other biomolecules.
Antibody-Drug Conjugates (ADCs)
In recent studies, this compound has been explored for use in antibody-drug conjugates . These conjugates target specific cancer cells while minimizing damage to healthy tissues. The carbamate moiety can facilitate the attachment of cytotoxic drugs to monoclonal antibodies, improving targeted therapy outcomes .
Synthesis and Application in Cancer Therapy
A notable case study involved the synthesis of an ADC using this compound as a linker. Researchers successfully attached a potent cytotoxic agent to an antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated enhanced selectivity and potency compared to conventional therapies .
Development of Novel Peptide Therapeutics
Another study focused on using this compound in developing peptide therapeutics for metabolic disorders. By incorporating this compound into peptide sequences, researchers were able to improve stability against enzymatic degradation while maintaining biological activity .
Summary Table
| Application Area | Description |
|---|---|
| Drug Development | Building block for pharmaceuticals |
| Bioconjugation | Enhances solubility and reduces immunogenicity |
| Antibody-Drug Conjugates | Targeted delivery systems for cancer therapies |
| Peptide Therapeutics | Improves stability and activity of peptide drugs |
Comparison with Similar Compounds
tert-Butyl (2-aminoethyl)carbamate
- Structure : Contains a single Boc-protected primary amine.
- Applications : Used in siderophore synthesis (e.g., in for preparing bromoacetamido intermediates) and urea derivatives (e.g., stepwise coupling in ).
- Key Differences : Lacks the secondary amine group, reducing its utility in forming intramolecular hydrogen bonds or metal coordination complexes compared to the target compound .
tert-Butyl (2-(2-bromoacetamido)ethyl)carbamate
- Structure : Features a bromoacetamido group appended to the ethyl chain.
- Applications : Serves as an alkylating agent in conjugate synthesis (e.g., for TonB protein studies).
- Key Differences : The bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the nucleophilic amines in the target compound .
tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
tert-Butyl (2-(methylamino)ethyl)carbamate
- Structure : Contains a methyl-substituted secondary amine.
- Applications: Explored in reductive amination reactions (e.g., for nicotinonitrile derivatives).
- Key Differences : Methylation lowers basicity and steric accessibility, limiting its use in metal coordination relative to the target compound .
tert-Butyl (2-(aminooxy)ethyl)carbamate
- Structure: Includes an aminooxy (NH2-O-) group.
- Applications : Specialized in oxime ligation for bioconjugation.
- Key Differences: The aminooxy group enables selective reactions with carbonyls, a distinct pathway compared to the target’s amine-based reactivity .
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- Structure : Incorporates a PEG-like triethylene glycol chain.
- Applications : Improves solubility in drug delivery systems (e.g., for nucleotide probes).
- Key Differences : The ether backbone increases hydrophilicity and flexibility, contrasting with the rigid ethylenediamine core of the target compound .
Comparative Analysis Table
Preparation Methods
Reaction Mechanism and Stepwise Synthesis
The synthesis begins with the controlled addition of Boc anhydride to ethylenediamine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The primary amine reacts preferentially with Boc anhydride at 0–5°C, forming a mono-protected intermediate. Subsequent reaction with 2-aminoethanol introduces the hydroxyethylamino moiety, followed by a second Boc protection step to yield the target compound.
Critical Parameters :
-
Temperature Control : Maintaining temperatures below 10°C during the initial Boc protection minimizes di-Boc byproduct formation.
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Solvent Selection : THF enhances solubility of intermediates, while DCM improves reaction kinetics.
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Stoichiometry : A 1:1 molar ratio of ethylenediamine to Boc anhydride ensures mono-protection, though slight excesses (1.05:1) are used to compensate for side reactions.
Purification and Yield Optimization
Post-reaction purification involves sequential liquid-liquid extraction to remove unreacted starting materials, followed by column chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization from ethanol/water mixtures achieves >95% purity. Reported yields range from 65–78%, depending on the scale and purification protocol.
Alternative Synthesis via Active Carbonate Intermediates
A patent-pending method (CN112979501A) employs tert-butyl (p-nitrophenyl) carbonate as an activated Boc reagent, offering improved selectivity and reduced side reactions compared to traditional approaches.
Two-Step Reaction Pathway
Step 1 : Synthesis of tert-butyl (p-nitrophenyl) carbonate
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Reactants : p-Nitrophenol and Boc anhydride in a sodium hydroxide aqueous solution.
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Conditions : Room temperature (20–25°C), 2–3 hours.
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Yield : 94–96% after extraction with ethyl acetate and hexane washing.
Step 2 : Coupling with Ethylenediamine
Advantages Over Conventional Methods
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Reduced Di-Boc Byproducts : The activated carbonate’s higher electrophilicity ensures selective mono-protection, suppressing bis-Boc formation (<5% vs. 15–20% in traditional methods).
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Solvent Recyclability : Ethyl acetate and hexane are recovered and reused, enhancing cost-efficiency.
Comparative Analysis of Methodologies
| Parameter | Boc Anhydride Method | Active Carbonate Method |
|---|---|---|
| Reaction Time | 8–12 hours | 5–6 hours |
| Yield | 65–78% | 82–86% |
| Byproduct Formation | 15–20% di-Boc | <5% di-Boc |
| Purification Complexity | Column chromatography | Crystallization |
| Scalability | Moderate | High |
Strategic Considerations for Industrial Applications
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-Butyl (2-((2-aminoethyl)amino)ethyl)carbamate?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving carbamate protection and alkylation. A validated approach involves:
- Step 1 : Reacting a primary amine (e.g., ethylenediamine) with tert-butyl carbamate under basic conditions to introduce the Boc (tert-butoxycarbonyl) protecting group .
- Step 2 : Subsequent alkylation or coupling reactions, such as iodolactamization or Mitsunobu reactions, to introduce functional groups (e.g., allyl or benzyl moieties) .
- Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization to achieve ≥95% purity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: While the compound is not classified as hazardous, standard precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Storage : Stable at room temperature in airtight containers, protected from light and moisture .
Q. Hazard Comparison Table :
| Property | ||
|---|---|---|
| GHS Classification | Non-hazardous | Non-hazardous |
| Storage Temperature | 20-25°C | 2-8°C (for long-term stability) |
| Decomposition Risks | Releases CO₂ under strong acids | Stable in neutral pH |
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Yield improvements require:
- Solvent Optimization : Replace THF with DMF for better solubility of intermediates .
- Catalyst Screening : Use Pd/C or Ni catalysts for selective hydrogenation of byproducts .
- Temperature Control : Lower reaction temperatures (0-5°C) reduce side reactions during Boc deprotection .
Case Study : A 2024 study achieved 68% yield by substituting DEAD with di-tert-butyl azodicarboxylate (DTBAD) in Mitsunobu reactions, minimizing oxidative byproducts .
Q. How do structural modifications (e.g., PEGylation) impact biological activity?
Methodological Answer:
- PEGylation : Introducing polyethylene glycol (PEG) chains (e.g., Boc-NH-PEG3) enhances solubility and bioavailability. For example, PEGylated derivatives showed 3-fold higher cellular uptake in stapled peptide drug candidates .
- Aromatic Substitutions : Benzyl or biphenyl groups (e.g., in ) improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
Q. Structural-Activity Relationship (SAR) Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| PEG3 Chain (Boc-NH-PEG3) | Enhanced cellular permeability (IC₅₀ reduced by 50%) | |
| Biphenyl Moiety | Increased binding to CCR2 receptors (Kd = 12 nM) |
Q. How to resolve contradictions in reported stability under acidic conditions?
Methodological Answer: Discrepancies arise from varying experimental conditions:
- Contradiction : reports stability at pH 7, while notes decomposition at pH < 3.
- Resolution : Conduct pH-dependent stability assays (HPLC monitoring) to identify critical thresholds. For example, degradation occurs rapidly below pH 2.5 due to Boc group cleavage .
Q. Experimental Design :
Prepare buffered solutions (pH 1-7).
Incubate compound at 37°C for 24h.
Quantify intact compound via LC-MS .
Q. What advanced analytical techniques confirm structural integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR verifies Boc group presence (δ 1.4 ppm for tert-butyl protons) and amine connectivity .
- Mass Spectrometry : ESI-MS (e.g., m/z 479.2 [MH⁺] in ) confirms molecular weight .
- X-ray Crystallography : Resolves hydrogen-bonding networks in crystal structures, critical for polymorphism studies (Note: BenchChem data excluded per guidelines).
Q. How is this compound applied in peptide-based drug discovery?
Methodological Answer: The carbamate group serves as:
- Stapling Agent : Forms rigid polyamine staples in peptides, enhancing proteolytic stability (e.g., 10-fold longer half-life in serum) .
- Protecting Group : Enables selective deprotection during solid-phase peptide synthesis (SPPS) .
Case Study : A 2023 study used tert-butyl carbamate derivatives to synthesize CCR2 antagonists with >90% inhibition at 10 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
